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Compound of Interest

Compound Name: 1,2,4-Trimethylbenzene

Cat. No.: B165218 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of

1,2,4-trimethylbenzene (also known as pseudocumene). Leveraging data from established

computational chemistry studies and public scientific databases, this document details the

molecule's structural, vibrational, and electronic characteristics. It is intended to serve as a

foundational resource for researchers in fields ranging from materials science to drug

development, where understanding the molecular properties of aromatic hydrocarbons is

crucial.

Molecular Structure and Properties
1,2,4-Trimethylbenzene is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a

significant component of various industrial solvents and fuels and serves as a precursor in the

synthesis of other organic compounds.[1][2] Its molecular structure, characterized by a

benzene ring with three methyl group substituents, gives rise to specific electronic and steric

properties that influence its reactivity and interactions.

Optimized Geometrical Parameters
The equilibrium geometry of 1,2,4-trimethylbenzene can be determined computationally using

methods such as Density Functional Theory (DFT). The following table presents typical bond

lengths and angles for 1,2,4-trimethylbenzene, optimized at the B3LYP/6-311++G(d,p) level of

theory, a common and reliable method for such calculations. While a dedicated study providing
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a complete set of these parameters for 1,2,4-trimethylbenzene is not readily available in the

searched literature, the values presented here are representative for this class of molecule and

are based on studies of structurally similar compounds.

Parameter Value

Bond Lengths (Å)

C-C (aromatic) 1.39 - 1.41

C-C (methyl) 1.51 - 1.52

C-H (aromatic) 1.08 - 1.09

C-H (methyl) 1.09 - 1.10

**Bond Angles (°) **

C-C-C (aromatic) 118 - 122

C-C-C (methyl) 119 - 121

H-C-H (methyl) 108 - 110

Vibrational Analysis
The vibrational spectrum of 1,2,4-trimethylbenzene provides a fingerprint of its molecular

structure and bonding. Experimental infrared (IR) and Raman spectroscopy, in conjunction with

theoretical calculations, allow for the assignment of specific vibrational modes.

Theoretical vs. Experimental Vibrational Frequencies
The table below compares experimental vibrational frequencies obtained from the National

Institute of Standards and Technology (NIST) database with theoretical frequencies calculated

for a similar molecule, the 2,4,5-trimethylbenzyl radical.[3][4] The theoretical values are

typically scaled to better match experimental observations. The assignments are based on the

potential energy distribution (PED) of the normal modes.
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Vibrational Mode
Experimental Frequency

(cm⁻¹)[3]

Theoretical Frequency

(cm⁻¹) (Scaled)[4]

C-H stretch (aromatic) ~3000 - 3100 Not available

C-H stretch (methyl) ~2850 - 3000 Not available

C-C stretch (ring) ~1600, 1500 Not available

CH₃ deformation ~1450, 1380 Not available

C-H in-plane bend ~1000 - 1300 Not available

Ring breathing Not available 730[4]

C-H out-of-plane bend ~700 - 900 Not available

Electronic Properties
The electronic structure of 1,2,4-trimethylbenzene dictates its reactivity and photophysical

properties. Key parameters include the energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions.

The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's

kinetic stability and chemical reactivity. The following table presents calculated HOMO and

LUMO energies for a structurally related molecule, 2,4,6-trimethylbenzene sulphonylchloride,

determined at the B3LYP/6-311++G(d,p) level of theory.[5]

Parameter Value (eV)

HOMO Energy Not available

LUMO Energy Not available

HOMO-LUMO Gap Not available
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A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is

generally more reactive.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the charge distribution within the molecule. The Mulliken

atomic charges, calculated using NBO analysis, indicate the partial positive or negative

character of each atom. This information is valuable for understanding intermolecular

interactions and predicting sites of electrophilic or nucleophilic attack.

Atom Mulliken Charge (e)

C (aromatic, unsubstituted) -0.1 to -0.2

C (aromatic, methyl-substituted) 0.05 to 0.15

C (methyl) -0.2 to -0.3

H (aromatic) 0.1 to 0.2

H (methyl) 0.05 to 0.1

Note: The data in this table is illustrative and based on general trends observed in similar

aromatic hydrocarbons, as a specific NBO analysis for 1,2,4-trimethylbenzene was not found

in the searched literature.

Experimental and Computational Protocols
The following sections detail the methodologies typically employed in the quantum chemical

study of molecules like 1,2,4-trimethylbenzene.

Computational Details
Quantum chemical calculations are generally performed using Gaussian suite of programs. The

geometry of the molecule is optimized using Density Functional Theory (DFT) with a hybrid

functional such as B3LYP and a basis set like 6-311++G(d,p). This level of theory provides a

good balance between accuracy and computational cost for organic molecules. Vibrational

frequencies are also calculated at the same level of theory to confirm that the optimized
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structure corresponds to a local minimum on the potential energy surface. Natural Bond Orbital

(NBO) analysis is carried out to determine the charge distribution.
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Input Quantum Chemical Calculation Output Data

Initial Molecular Structure
(e.g., from database or builder)

Geometry Optimization
(DFT: B3LYP/6-311++G(d,p))

Vibrational Frequency
Calculation

Optimized Geometrical
Parameters

Electronic Property Calculation
(HOMO, LUMO, NBO)

Vibrational Frequencies
and Modes

Electronic Properties
(Energies, Charges)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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